molecular formula C19H26N2O2 B6500692 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 954622-40-3

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6500692
CAS No.: 954622-40-3
M. Wt: 314.4 g/mol
InChI Key: WSKSYGYHKBNBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound characterized by a central pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted with a 4-methylphenyl group at the 1-position. The acetamide moiety is further modified with a cyclopentyl group at the α-carbon. The cyclopentyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-14-6-8-17(9-7-14)21-13-16(11-19(21)23)12-20-18(22)10-15-4-2-3-5-15/h6-9,15-16H,2-5,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKSYGYHKBNBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including derivatives from the Pharmacopeial Forum and commercial catalogs. Below is a detailed comparison based on substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Source
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide (Target) C₂₀H₂₆N₂O₂ 326.44 Cyclopentyl-acetamide, 4-methylphenyl-pyrrolidinone N/A
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (m) C₃₈H₄₈N₄O₅ 652.81 Branched hexan chain, 2,6-dimethylphenoxy, tetrahydropyrimidinone
2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (BF37824) C₂₀H₂₂N₂O₃ 338.40 Ethoxybenzamide, 4-methylphenyl-pyrrolidinone
2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-methylphenyl)acetamide (BF37825) C₂₃H₂₂N₂O₄ 390.43 Indole-pyran hybrid, 3-methylphenyl-acetamide

Key Observations

Core Pyrrolidinone vs. Heterocyclic Variations: The target compound and BF37824 share the 5-oxopyrrolidin-3-yl core, but BF37824 replaces the cyclopentyl group with an ethoxybenzamide moiety, increasing polarity (MW = 338.40 vs. 326.44) . BF37825 diverges significantly, employing a pyran-oxygen heterocycle fused with an indole system, which may alter binding specificity compared to pyrrolidinone-based analogs .

Substituent Effects: The 4-methylphenyl group in the target compound is retained in BF37824 but absent in BF37825 (3-methylphenyl) and the Pharmacopeial Forum derivatives (e.g., compound m uses 2,6-dimethylphenoxy) .

This could imply differences in biological activity due to enantioselective interactions .

Research Findings and Functional Implications

  • Pharmacokinetic Predictions : The cyclopentyl group in the target compound may improve metabolic stability compared to BF37824’s ethoxy group, which is prone to oxidative metabolism .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. Pharmacopeial Forum derivatives) could facilitate scalable synthesis, though stereochemical control remains a challenge if chiral centers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.